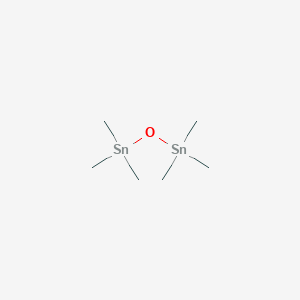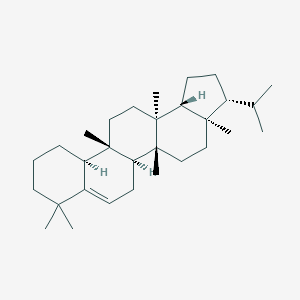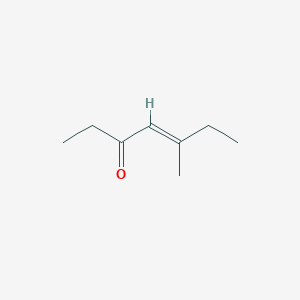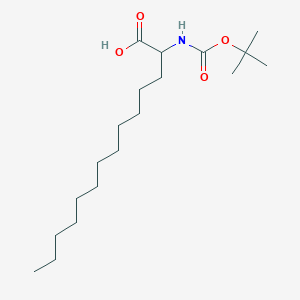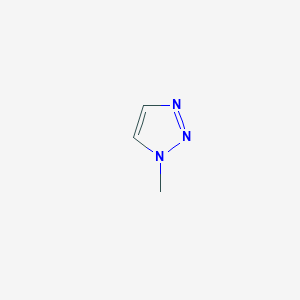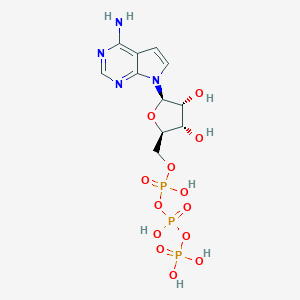![molecular formula C23H25N3O4 B154367 N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 10000-56-3](/img/structure/B154367.png)
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide, also known as Sudan III, is a synthetic dye that is commonly used in scientific research. It is a lipophilic compound that is soluble in organic solvents such as ethanol, acetone, and chloroform.
作用机制
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III binds to lipids, particularly neutral lipids such as triglycerides, and stains them red. The dye is not selective for any particular type of lipid, but rather stains all lipids in a sample. The staining occurs through the formation of a complex between N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III and the lipid, which results in a shift in the absorption spectrum of the dye.
生化和生理效应
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not known to have any significant biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.
实验室实验的优点和局限性
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is a relatively inexpensive and easy-to-use stain for lipids. It is also highly specific for lipids and produces vivid staining. However, it is not suitable for staining lipids in living cells or tissues as it is toxic to cells at high concentrations. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not selective for any particular type of lipid, which can make interpretation of staining results difficult.
未来方向
There are several potential future directions for research involving N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III. One area of interest is the development of new biosensors for the detection of lipids in biological samples. Another area of interest is the development of new staining techniques that are more specific for particular types of lipids, such as cholesterol or phospholipids. Additionally, the use of N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III in the development of new lipid-based drug delivery systems is an area of active research.
合成方法
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III can be synthesized through the diazotization of 2,5-dimethoxyaniline followed by coupling with n-butyl-3-hydroxy-2-naphthoate. The resulting compound is then acetylated to form N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide.
科学研究应用
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is commonly used as a stain for lipids in histology and cytology. It is also used in the detection of fatty acids and triglycerides in food and biological samples. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III has been used in the development of biosensors for the detection of cholesterol and other lipids.
属性
CAS 编号 |
10000-56-3 |
|---|---|
产品名称 |
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide |
分子式 |
C23H25N3O4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
N-butyl-4-[(2,5-dimethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-4-5-12-24-23(28)18-13-15-8-6-7-9-17(15)21(22(18)27)26-25-19-14-16(29-2)10-11-20(19)30-3/h6-11,13-14,27H,4-5,12H2,1-3H3,(H,24,28) |
InChI 键 |
ABOPIDQAZKBJAD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC |
规范 SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC |
其他 CAS 编号 |
10000-56-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)

